Cas no 61364-03-2 (6H-Furo[3,4-c]pyrazol-6-one, 2-(4-chlorophenyl)-2,3,3a,4-tetrahydro-)

6H-Furo[3,4-c]pyrazol-6-one, 2-(4-chlorophenyl)-2,3,3a,4-tetrahydro- is a heterocyclic compound featuring a fused furopyrazole core structure with a tetrahydro substitution pattern. The presence of the 4-chlorophenyl group enhances its potential as a versatile intermediate in medicinal chemistry and organic synthesis. This scaffold exhibits notable stability due to its rigid polycyclic framework, making it suitable for further functionalization. Its structural features suggest potential applications in the development of bioactive molecules, particularly in targeting enzyme inhibition or receptor modulation. The compound's synthetic accessibility and well-defined stereochemistry contribute to its utility in structure-activity relationship studies. The chlorinated aromatic moiety may offer improved lipophilicity for enhanced membrane permeability in pharmacological applications.
6H-Furo[3,4-c]pyrazol-6-one, 2-(4-chlorophenyl)-2,3,3a,4-tetrahydro- structure
61364-03-2 structure
Product name:6H-Furo[3,4-c]pyrazol-6-one, 2-(4-chlorophenyl)-2,3,3a,4-tetrahydro-
CAS No:61364-03-2
MF:C11H9ClN2O2
MW:236.654361486435
MDL:MFCD32200940
CID:482258
PubChem ID:12355063

6H-Furo[3,4-c]pyrazol-6-one, 2-(4-chlorophenyl)-2,3,3a,4-tetrahydro- Chemical and Physical Properties

Names and Identifiers

    • 6H-Furo[3,4-c]pyrazol-6-one, 2-(4-chlorophenyl)-2,3,3a,4-tetrahydro-
    • 2-(4-chlorophenyl)-3a,4-dihydro-3H-furo[3,4-c]pyrazol-6-one
    • 2-(4-chlorophenyl)-2H,3H,3aH,4H,6H-furo[3,4-c]pyrazol-6-one
    • DTXSID90493664
    • 61364-03-2
    • A929561
    • 2-(4-Chlorophenyl)-2,3,3a,4-tetrahydro-6H-furo[3,4-c]pyrazol-6-one
    • MDL: MFCD32200940
    • Inchi: InChI=1S/C11H9ClN2O2/c12-8-1-3-9(4-2-8)14-5-7-6-16-11(15)10(7)13-14/h1-4,7H,5-6H2
    • InChI Key: OBOODMRMBFQYMP-UHFFFAOYSA-N
    • SMILES: C1C2COC(=O)C2=NN1C3=CC=C(C=C3)Cl

Computed Properties

  • Exact Mass: 236.03537
  • Monoisotopic Mass: 236.0352552g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.9Ų
  • XLogP3: 2.2

Experimental Properties

  • PSA: 41.9

6H-Furo[3,4-c]pyrazol-6-one, 2-(4-chlorophenyl)-2,3,3a,4-tetrahydro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D657998-10g
2-(4-chloro-phenyl)-2,3,3a,4-tetrahydro-furo[3,4-c]pyrazol-6-one
61364-03-2 95%
10g
$2250 2024-08-03
eNovation Chemicals LLC
D657998-1g
2-(4-chloro-phenyl)-2,3,3a,4-tetrahydro-furo[3,4-c]pyrazol-6-one
61364-03-2 95%
1g
$1180 2025-02-24
eNovation Chemicals LLC
D657998-1g
2-(4-chloro-phenyl)-2,3,3a,4-tetrahydro-furo[3,4-c]pyrazol-6-one
61364-03-2 95%
1g
$1180 2025-02-25
eNovation Chemicals LLC
D657998-10g
2-(4-chloro-phenyl)-2,3,3a,4-tetrahydro-furo[3,4-c]pyrazol-6-one
61364-03-2 95%
10g
$2250 2025-02-25
eNovation Chemicals LLC
D657998-10g
2-(4-chloro-phenyl)-2,3,3a,4-tetrahydro-furo[3,4-c]pyrazol-6-one
61364-03-2 95%
10g
$2250 2025-02-24
eNovation Chemicals LLC
D657998-1g
2-(4-chloro-phenyl)-2,3,3a,4-tetrahydro-furo[3,4-c]pyrazol-6-one
61364-03-2 95%
1g
$1180 2024-08-03
eNovation Chemicals LLC
D657998-5g
2-(4-chloro-phenyl)-2,3,3a,4-tetrahydro-furo[3,4-c]pyrazol-6-one
61364-03-2 95%
5g
$1650 2024-08-03
eNovation Chemicals LLC
D657998-5g
2-(4-chloro-phenyl)-2,3,3a,4-tetrahydro-furo[3,4-c]pyrazol-6-one
61364-03-2 95%
5g
$1650 2025-02-24
eNovation Chemicals LLC
D657998-5g
2-(4-chloro-phenyl)-2,3,3a,4-tetrahydro-furo[3,4-c]pyrazol-6-one
61364-03-2 95%
5g
$1650 2025-02-25

Additional information on 6H-Furo[3,4-c]pyrazol-6-one, 2-(4-chlorophenyl)-2,3,3a,4-tetrahydro-

Comprehensive Introduction to 6H-Furo[3,4-c]pyrazol-6-one, 2-(4-chlorophenyl)-2,3,3a,4-tetrahydro- (CAS No. 61364-03-2)

The compound 6H-Furo[3,4-c]pyrazol-6-one, 2-(4-chlorophenyl)-2,3,3a,4-tetrahydro- (CAS No. 61364-03-2) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This article delves into its chemical properties, synthesis pathways, applications, and relevance in contemporary scientific discussions, aligning with trending topics such as drug discovery, sustainable chemistry, and molecular optimization.

Chemically, 6H-Furo[3,4-c]pyrazol-6-one derivatives are known for their fused furan and pyrazole rings, which contribute to their stability and reactivity. The presence of a 4-chlorophenyl group at the 2-position enhances its lipophilicity, making it a candidate for bioactive molecule design. Researchers often explore such structures for their potential in modulating enzyme activity or receptor binding, particularly in central nervous system (CNS) disorders and anti-inflammatory therapies.

In the context of green chemistry, synthetic routes for CAS No. 61364-03-2 are being optimized to reduce hazardous byproducts. Recent publications highlight the use of catalytic methods and microwave-assisted synthesis to improve yield and purity. These advancements align with the global push for sustainable manufacturing, a topic frequently searched in academic and industrial forums.

From an application standpoint, this compound's scaffold is investigated for its role in crop protection and veterinary medicine. Its structural analogs have shown promise as pesticide intermediates, addressing the growing demand for eco-friendly agrochemicals. Additionally, its potential in material science, such as polymer stabilization, is under exploration, reflecting interdisciplinary interest.

Analytical characterization of 2-(4-chlorophenyl)-2,3,3a,4-tetrahydro-6H-furo[3,4-c]pyrazol-6-one typically involves HPLC, NMR, and mass spectrometry. These techniques ensure compliance with regulatory standards, a critical concern for industries prioritizing quality control and safety. The compound's stability under various pH and temperature conditions is also a key research focus, particularly for formulation scientists.

Emerging trends in computational chemistry have enabled virtual screening of this compound's derivatives, accelerating lead compound identification. Tools like molecular docking predict interactions with biological targets, reducing experimental costs—a hot topic in AI-driven drug development forums. Such approaches resonate with the increasing popularity of digital transformation in R&D.

In summary, CAS No. 61364-03-2 represents a versatile chemical entity with broad applicability. Its study intersects with cutting-edge scientific inquiries, from green synthesis to precision agriculture, making it a relevant subject for researchers and industry professionals alike. Continued exploration of its properties and derivatives will likely yield innovative solutions to modern challenges in healthcare and environmental sustainability.

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk